molecular formula C15H25F6N3O4S2 B6309391 1-Methyl-3-nonylimidazolium bis(trifluoromethylsulfonyl)imide;  99% CAS No. 433337-21-4

1-Methyl-3-nonylimidazolium bis(trifluoromethylsulfonyl)imide; 99%

Cat. No. B6309391
CAS RN: 433337-21-4
M. Wt: 489.5 g/mol
InChI Key: AAIYRAHOVOMURT-UHFFFAOYSA-N
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Description

1-Methyl-3-nonylimidazolium bis(trifluoromethylsulfonyl)imide (99%) is an ionic liquid (IL) composed of a cationic 1-methyl-3-nonylimidazolium and an anionic bis(trifluoromethylsulfonyl)imide. It is a colorless, odorless liquid with a melting point of -4 °C and boiling point of 128 °C. This IL has a wide range of applications in various scientific fields such as organic synthesis, electrochemistry, catalysis, and biochemistry.

Scientific Research Applications

1-Methyl-3-nonylimidazolium bis(trifluoromethylsulfonyl)imide (99%) has a wide range of applications in various scientific fields. It is used as a solvent in organic synthesis, electrochemistry, catalysis, and biochemistry. It has also been used in the synthesis of organic compounds, such as carboxylic acids and amines. Furthermore, it has been used as an electrolyte in electrochemical applications, such as electrochemical oxidation of organic compounds and electrochemical sensing of biomolecules.

Mechanism of Action

1-Methyl-3-nonylimidazolium bis(trifluoromethylsulfonyl)imide (99%) is an ionic liquid and its mechanism of action is based on the interactions between the cationic 1-methyl-3-nonylimidazolium and the anionic bis(trifluoromethylsulfonyl)imide. The cationic 1-methyl-3-nonylimidazolium interacts with the anionic bis(trifluoromethylsulfonyl)imide to form an ionic pair, which is responsible for its unique properties.
Biochemical and Physiological Effects
1-Methyl-3-nonylimidazolium bis(trifluoromethylsulfonyl)imide (99%) has been shown to have several biochemical and physiological effects. It has been found to be a good solvent for a variety of organic compounds, and it has been used in the synthesis of carboxylic acids and amines. It has also been used as an electrolyte in electrochemical applications, such as electrochemical oxidation of organic compounds and electrochemical sensing of biomolecules. Furthermore, it has been found to have anti-inflammatory and anti-bacterial properties, which may be useful in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

1-Methyl-3-nonylimidazolium bis(trifluoromethylsulfonyl)imide (99%) has several advantages for use in lab experiments. It has a low melting point, which makes it easy to handle and use in experiments. It is also non-flammable, non-toxic, and non-volatile, which makes it safe to use in laboratory settings. Additionally, it is a good solvent for a variety of organic compounds, making it useful in a variety of experiments. However, it also has several limitations. It is not very soluble in water, which limits its use in aqueous solutions. Additionally, it is not very stable in air, so it must be stored in airtight containers.

Future Directions

1-Methyl-3-nonylimidazolium bis(trifluoromethylsulfonyl)imide (99%) has a wide range of potential applications in various scientific fields. Future research should focus on exploring its potential applications in organic synthesis, electrochemistry, catalysis, and biochemistry. Additionally, further research should be conducted to investigate its anti-inflammatory and anti-bacterial properties, as well as its potential applications in the treatment of certain diseases. Finally, research should be conducted to explore the potential of using this 1-Methyl-3-nonylimidazolium bis(trifluoromethylsulfonyl)imide; 99% in the development of new materials, such as nanomaterials and polymers.

Synthesis Methods

1-Methyl-3-nonylimidazolium bis(trifluoromethylsulfonyl)imide (99%) can be synthesized by the reaction of 1-methyl-3-nonylimidazolium chloride (1) and bis(trifluoromethylsulfonyl)imide (2) in a suitable solvent, such as dimethylformamide (DMF). The reaction is carried out at room temperature and the product is then purified by recrystallization from ethyl acetate.

properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1-methyl-3-nonylimidazol-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N2.C2F6NO4S2/c1-3-4-5-6-7-8-9-10-15-12-11-14(2)13-15;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h11-13H,3-10H2,1-2H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAIYRAHOVOMURT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25F6N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-nonylimidazolium bis(trifluoromethylsulfonyl)imide

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